1-(4-methylbenzyl)-3-nitro-1H-pyrazole
Overview
Description
1-(4-Methylbenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylbenzyl group and a nitro group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 3-nitropyrazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-methylbenzyl chloride is reacted with 3-nitropyrazole under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and potassium permanganate. The major products formed from these reactions include 1-(4-methylbenzyl)-3-aminopyrazole and 1-(4-carboxybenzyl)-3-nitropyrazole.
Scientific Research Applications
1-(4-Methylbenzyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and antimicrobial agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)-3-aminopyrazole: This compound is similar but has an amino group instead of a nitro group, which affects its reactivity and applications.
1-(4-Carboxybenzyl)-3-nitropyrazole: This compound has a carboxylic acid group instead of a methyl group, influencing its solubility and chemical behavior.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTSHQYPEYHCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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